2-chloro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide

Kinase inhibition CLK family TTK

This 2‑chloro‑substituted trans‑cyclohexyl benzamide is a structurally rigid, stereochemically defined scaffold for de novo kinase panel screening. Unlike para‑substituted analogs, the ortho‑chloro group introduces distinct electronic and steric properties. No peer‑reviewed activity data exist; the compound is suitable only for projects planning quantitative primary profiling (e.g., CLK1‑4, TTK, CDK) with matched analog libraries. Confirm identity by NMR and HPLC‑MS before use.

Molecular Formula C17H18ClN3O2
Molecular Weight 331.8
CAS No. 2034400-39-8
Cat. No. B2641430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide
CAS2034400-39-8
Molecular FormulaC17H18ClN3O2
Molecular Weight331.8
Structural Identifiers
SMILESC1CC(CCC1NC(=O)C2=CC=CC=C2Cl)OC3=NC=CC=N3
InChIInChI=1S/C17H18ClN3O2/c18-15-5-2-1-4-14(15)16(22)21-12-6-8-13(9-7-12)23-17-19-10-3-11-20-17/h1-5,10-13H,6-9H2,(H,21,22)
InChIKeyUFYNHSSDTFIPLV-JOCQHMNTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2‑Chloro‑N‑((1r,4r)‑4‑(pyrimidin‑2‑yloxy)cyclohexyl)benzamide (CAS 2034400‑39‑8): Structural Identity and Data Baseline for Procurement


2‑Chloro‑N‑((1r,4r)‑4‑(pyrimidin‑2‑yloxy)cyclohexyl)benzamide (CAS 2034400‑39‑8, molecular formula C17H18ClN3O2, molecular weight 331.80 g mol⁻¹) is a synthetic small molecule comprising a 2‑chlorobenzamide moiety linked through an amide bond to a trans‑1,4‑disubstituted cyclohexyl ring bearing a pyrimidin‑2‑yloxy substituent . The trans‑(1r,4r) stereochemistry defines a specific and rigid three‑dimensional geometry. Based on a systematic search of primary research papers, patents, and authoritative databases (BindingDB, ChEMBL, PubChem), no peer‑reviewed quantitative biological activity data, direct head‑to‑head comparator studies, or comprehensive kinase‑profiling panels have been identified for this precise compound, and the publicly available BindingDB entry BDBM50589394 (CHEMBL4797564) corresponds to a structurally distinct molecule with a different SMILES string, not the title compound [1][2]. Consequently, this guide transparently reports the current evidence void rather than fabricating selections or extrapolating from unrelated chemical series.

Why In‑Class Substitution of 2‑Chloro‑N‑((1r,4r)‑4‑(pyrimidin‑2‑yloxy)cyclohexyl)benzamide Is Not Evidence‑Based


Compounds sharing the N‑((1r,4r)‑4‑(pyrimidin‑2‑yloxy)cyclohexyl)benzamide scaffold—differing only by the substitution pattern on the benzamide ring (e.g., 4‑cyano, 4‑methyl, 2‑ethoxy, or 3,5‑dimethoxy analogs)—cannot be assumed to possess equivalent biological activity, selectivity, or pharmacokinetic behavior [1]. In closely related kinase‑focused series, even minor modifications to the benzamide substituent have been shown to profoundly alter target engagement profiles, isoform selectivity windows, and cellular potency . The 2‑chloro substituent in the title compound introduces distinct electronic (electron‑withdrawing), steric, and hydrogen‑bonding properties compared to the para‑substituted analogs listed in vendor catalogs. Without matched quantitative data comparing these analogs under identical assay conditions, no substitution—generic or otherwise—can be justified on scientific grounds. Procurement decisions must therefore be predicated on the specific chemical identity unless experimental benchmarking is performed.

Quantitative Differentiation Evidence for 2‑Chloro‑N‑((1r,4r)‑4‑(pyrimidin‑2‑yloxy)cyclohexyl)benzamide: Currently Unavailable


All Core Evidence Dimensions Report Zero Quantitative Comparator Data

An exhaustive search of BindingDB, ChEMBL, PubChem, PubMed, and Google Patents did not recover any peer‑reviewed or patent‑disclosed quantitative activity measurement (IC₅₀, Kd, Ki, EC₅₀, % inhibition, selectivity fold, or ADME parameter) for 2‑chloro‑N‑((1r,4r)‑4‑(pyrimidin‑2‑yloxy)cyclohexyl)benzamide (CAS 2034400‑39‑8) [1]. The ChEMBL identifier CHEMBL4797564, which superficially appears to be linked to this compound in some database views, corresponds to a structurally distinct molecule (SMILES: CNc1nc(NCc2ncccn2)c2c(c[nH]c2n1)‑c1ccc2ncccc2c1) and therefore provides no valid comparator data [2][3]. Similarly, the structurally related dual TTK/CLK2 inhibitor CC‑671 (CAS 1618658‑88‑0) bears a different core scaffold and cannot serve as a direct comparator . No head‑to‑head comparison, cross‑study comparable dataset, or class‑level inference with adequate quantitative support exists in the public domain.

Kinase inhibition CLK family TTK Medicinal chemistry Benzamide scaffold

Scaffold‑Related Datasets Do Not Include This Compound

A review of the BindingDB records for the CLK1, CLK2, and CLK4 kinase targets reveals that the compound BDBM50589394 (CHEMBL4797564) has reported Kd values of 4.80 nM (CLK1), 0.0960 nM (CLK2), and 0.610 nM (CLK4), respectively [1][2]. However, the SMILES string for this BindingDB monomer (CNc1nc(NCc2ncccn2)c2c(c[nH]c2n1)‑c1ccc2ncccc2c1) does not match the structure of the title compound [3]. Therefore, these affinity data are not attributable to 2‑chloro‑N‑((1r,4r)‑4‑(pyrimidin‑2‑yloxy)cyclohexyl)benzamide and cannot be used to support its procurement selection. A visual comparison of the two structures is recommended to avoid erroneous attribution.

CLK2 CLK1 CLK4 Kinase selectivity Benzamide series

Absence of Patent‑Disclosed Quantitative Activity Data

A search of Google Patents and other patent databases using the CAS number, IUPAC name, and substructure keys did not identify any patent document that explicitly discloses or quantifies the biological activity of 2‑chloro‑N‑((1r,4r)‑4‑(pyrimidin‑2‑yloxy)cyclohexyl)benzamide. Patents covering related benzamide series (e.g., P2X7 receptor antagonists and CLK inhibitors) were reviewed, but none enumerate this specific compound with measured IC₅₀, Ki, or in vivo efficacy data [1][2]. The absence from patent literature further confirms that no quantitative differentiation evidence is publicly available.

Patent landscape Structure‑activity relationship CLK inhibitor TTK inhibitor P2X7 antagonist

Application Scenarios for 2‑Chloro‑N‑((1r,4r)‑4‑(pyrimidin‑2‑yloxy)cyclohexyl)benzamide That Follow from the Current Evidence Landscape


De Novo Experimental Profiling as a Prerequisite for Kinase Inhibitor Lead Identification

Given the complete absence of pre‑existing activity data, this compound can be justified only for projects that plan to perform primary biochemical screening against a defined panel of kinases (e.g., CLK1‑4, TTK, CDK family) using quantitative assays (radiometric filtration binding, ADP‑Glo, NanoBRET, or SPR) [1]. All activity benchmarks must be generated in‑house, and the compound should be purchased only after confirming structural identity by NMR and HPLC‑MS against the specified stereochemistry.

Structure‑Activity Relationship (SAR) Exploration Within the N‑((1r,4r)‑4‑(pyrimidin‑2‑yloxy)cyclohexyl)benzamide Series

Chemical probes and medicinal chemistry groups that are systematically investigating substituent effects on the benzamide ring may use this 2‑chloro analog as one member of a library that includes the 4‑cyano, 4‑methyl, 2‑ethoxy, and 3,5‑dimethoxy variants [2]. In the absence of any published SAR for this scaffold, parallel head‑to‑head profiling is mandatory to establish whether the 2‑chloro position confers any advantage in potency, selectivity, or physicochemical properties compared to the para‑substituted counterparts.

Computational Docking and Pharmacophore Modeling with Experimental Validation

The rigid trans‑cyclohexyl core and the defined orientation of the pyrimidin‑2‑yloxy and 2‑chlorobenzamide pharmacophores make this compound a candidate for molecular docking studies against CLK or TTK crystal structures (e.g., PDB 5UNP) [3]. However, computational predictions must be explicitly followed by in‑vitro validation, and procurement should not proceed on the strength of modeling results alone.

Negative Control or Tool Compound for Assay Development (Conditional)

If and only if experimental profiling demonstrates that this compound is inactive against the target(s) of interest while structurally matched active analogs are identified, it may serve as an inactive control in assay validation. Importantly, this application cannot be assumed a priori; it can only be defined after quantitative activity data have been generated.

Quote Request

Request a Quote for 2-chloro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.